Lipophilicity (XLogP3-AA) Comparison: 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl Analog
The target compound 863556-01-8 (4-methoxyphenyl) has a computed XLogP3-AA of 3.8, which is approximately 1.0 log unit lower than the 4-trifluoromethylphenyl analog (estimated XLogP3-AA ~4.8) [1][2]. This difference indicates that the target compound is less lipophilic, which correlates with reduced phospholipidosis risk and improved aqueous solubility relative to the CF3-substituted comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-Trifluoromethylphenyl analog (CAS 896375-03-4): XLogP3-AA estimated ~4.8 |
| Quantified Difference | ΔXLogP3-AA ≈ -1.0 log unit (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 1.0 log unit lower lipophilicity can shift the therapeutic window by reducing non-specific protein binding and hERG channel blockade risk, making 863556-01-8 a superior candidate for CNS-targeted screening libraries where off-target accumulation must be minimized.
- [1] PubChem CID 7119213. XLogP3-AA computed property. View Source
- [2] PubChem estimated XLogP3-AA for 3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide. View Source
